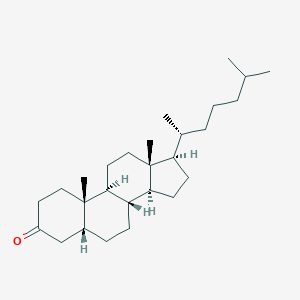
2-(Trifluoromethoxy)aniline
Vue d'ensemble
Description
2-(Trifluoromethoxy)aniline, also known as 2-TFMA, is a compound consisting of an aniline group, with two trifluoromethoxy substituents. It is a colorless, volatile liquid with an unpleasant odor. 2-TFMA has a variety of uses in scientific research and is widely used in organic synthesis.
Applications De Recherche Scientifique
Synthesis and Chemical Elaboration:
- Trifluoromethoxy-substituted anilines undergo metalation, a key step for structural elaboration, enabling the synthesis of various organometallic reagents and functionalized products, including benzodiazepines (Leroux, Castagnetti, & Schlosser, 2003).
- It serves as a crucial intermediate in synthesizing compounds like 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate (Ding Zhi-yuan, 2011).
Organometallic and Coordination Chemistry:
- Studies on complexes like η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium contribute to understanding molecular conformations in organometallic chemistry (Rose-munch et al., 1994).
- It's also used for coordinating activation strategy-induced selective C−H Trifluoromethylation of Anilines, facilitating the synthesis of complex molecules like floctafenine (Xu et al., 2018).
Material Science and Sensing:
- In material science, derivatives are used for potentiometric sensors based on the inductive effect on the pK(a) of poly(aniline), a method critical for non-enzymatic glucose sensors (Shoji & Freund, 2001).
- The compound is also integrated into the synthesis of liquid crystalline poly(meth)acrylates with mesogenic side-groups, reflecting its utility in creating advanced materials with specific physical properties (Prescher et al., 1995).
Pharmaceuticals and Medicinal Chemistry:
- It's noted for its applications in medicinal chemistry, where the trifluoromethoxy group is integral in various pharmaceuticals across therapeutic categories such as analgesics, cardiovascular drugs, and more, highlighting its role in enhancing or altering drug properties (Jeschke, Baston, & Leroux, 2007).
Mécanisme D'action
Safety and Hazards
The compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection when handling the compound .
Orientations Futures
The trifluoromethoxy group has made these compounds important targets in pharmaceuticals and agrochemicals . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the attention of researchers . The late-stage and selective fluorination reaction of organic molecules, especially the trifluoromethoxylation reaction, is one of the most important research hotspots .
Propriétés
IUPAC Name |
2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCOUBUSGHLCDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165342 | |
| Record name | 2-(Trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1535-75-7 | |
| Record name | 2-Trifluoromethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1535-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some known synthetic applications of 2-(Trifluoromethoxy)aniline?
A1: this compound serves as a versatile building block in organic synthesis. [, ] For instance, it can be used as a starting material to synthesize 3-bromo-4-(trifluoromethoxy)phenol. This synthesis involves a three-step process: nitration of this compound to produce 2-trifluoromethoxy-5-nitroaniline, followed by a Sandmeyer reaction, reduction, and finally, hydrolytic action to yield the desired phenol. [] Additionally, this compound can be reacted with various aldehydes to synthesize novel Schiff base compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



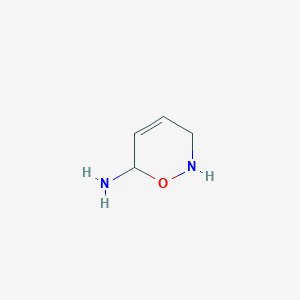

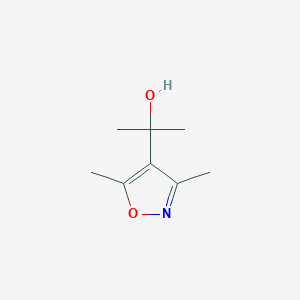
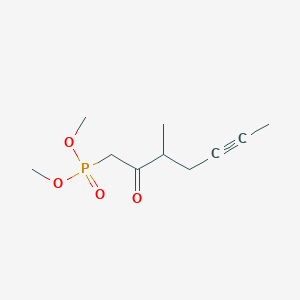
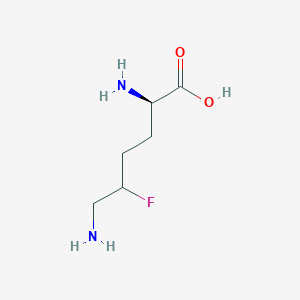




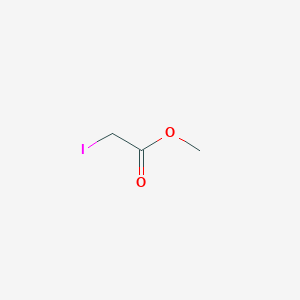

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)
